molecular formula C20H16FN3O4S B2884642 N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide CAS No. 1251670-81-1

N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide

Cat. No.: B2884642
CAS No.: 1251670-81-1
M. Wt: 413.42
InChI Key: MBVFRPXDJYMBHH-UHFFFAOYSA-N
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Description

N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a piperidine ring, a mesitylsulfonyl group, and a benzoyl group, making it a versatile molecule for synthetic and research purposes.

Scientific Research Applications

N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide typically involves multiple steps, including the protection and deprotection of functional groups. One common method involves the use of tert-butyl carbamate (Boc) protection for amines, which can be installed and removed under relatively mild conditions . The synthesis may also involve nitration, reduction, and bromination steps to introduce the necessary functional groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and benzoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid for deprotection, catalytic hydrogenation for reduction, and various oxidizing agents for oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The mesitylsulfonyl group can act as a strong electron-withdrawing group, influencing the reactivity of the compound. The piperidine ring provides structural stability and can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide
  • N-(sec-butyl)-1-{3-[(tosyl)amino]benzoyl}piperidine-3-carboxamide
  • N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}pyrrolidine-3-carboxamide

Uniqueness

N-(sec-butyl)-1-{3-[(mesitylsulfonyl)amino]benzoyl}piperidine-3-carboxamide is unique due to the presence of the mesitylsulfonyl group, which provides distinct electronic and steric properties. This makes it particularly useful in applications requiring strong electron-withdrawing groups and specific steric interactions .

Properties

IUPAC Name

4-[6-fluoro-2-(morpholine-4-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4S/c21-15-3-6-18-17(11-15)24(16-4-1-14(12-22)2-5-16)13-19(29(18,26)27)20(25)23-7-9-28-10-8-23/h1-6,11,13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBVFRPXDJYMBHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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